Adenosine, 2-(4-hydroxy-1-butynyl)-
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Overview
Description
The compound “(2R,3R,4S,5R)-2-(6-Amino-2-(4-hydroxybut-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a purine base attached to a modified sugar moiety. This compound is of interest due to its potential biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the purine base and its subsequent attachment to the sugar moiety. Key steps may include:
Formation of the Purine Base: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Attachment of the Hydroxybutynyl Group:
Glycosylation: The final step involves the attachment of the purine base to the sugar moiety, forming the tetrahydrofuran ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the purine base or the alkyne group.
Substitution: Substitution reactions may occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
This compound could have a range of applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases related to purine metabolism.
Industry: In the synthesis of specialized materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The purine base may mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Deoxyadenosine: A deoxyribonucleoside with a similar structure.
Nucleoside Analogues: Synthetic compounds designed to mimic natural nucleosides.
Uniqueness
This compound’s unique features include the hydroxybutynyl group and the specific stereochemistry of the sugar moiety, which may confer distinct biological activity or chemical reactivity.
Properties
CAS No. |
99044-58-3 |
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Molecular Formula |
C14H17N5O5 |
Molecular Weight |
335.32 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(4-hydroxybut-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H17N5O5/c15-12-9-13(18-8(17-12)3-1-2-4-20)19(6-16-9)14-11(23)10(22)7(5-21)24-14/h6-7,10-11,14,20-23H,2,4-5H2,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
OQUVZIRDVQRJQH-FRJWGUMJSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#CCCO)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCO)N |
Origin of Product |
United States |
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